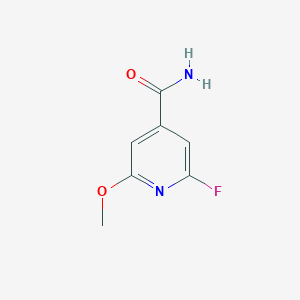

2-Fluoro-6-methoxyisonicotinamide

説明

2-Fluoro-6-methoxyisonicotinamide is a fluorinated heterocyclic compound derived from isonicotinamide. Its structure features a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 6-position of the pyridine ring (Figure 1). The molecular formula is C₈H₈FN₂O₂, with a molecular weight of 196.16 g/mol.

特性

分子式 |

C7H7FN2O2 |

|---|---|

分子量 |

170.14 g/mol |

IUPAC名 |

2-fluoro-6-methoxypyridine-4-carboxamide |

InChI |

InChI=1S/C7H7FN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |

InChIキー |

KBPFGNKZAOYNEX-UHFFFAOYSA-N |

正規SMILES |

COC1=NC(=CC(=C1)C(=O)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxyisonicotinamide typically involves the introduction of fluorine and methoxy groups into the isonicotinamide structure. One common method includes the following steps:

Nitration: Starting from o-methylphenol, a nitration reaction is performed to generate 2-methyl-6-nitrophenol.

Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

Fluorination: Fluorination of the intermediate yields 2-fluoro-3-nitrotoluene.

Oxidation: The methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid.

Methoxylation: Finally, methoxylation is performed to obtain 2-Fluoro-6-methoxyisonicotinamide.

Industrial Production Methods

化学反応の分析

Types of Reactions

2-Fluoro-6-methoxyisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

科学的研究の応用

2-Fluoro-6-methoxyisonicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

作用機序

The mechanism of action of 2-Fluoro-6-methoxyisonicotinamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

類似化合物との比較

Table 1: Structural and Functional Comparison of 2-Fluoro-6-methoxyisonicotinamide with Analogues

| Compound Name | Molecular Formula | Substituents (Position) | Functional Group | Key Biological Activities |

|---|---|---|---|---|

| 2-Fluoro-6-methoxyisonicotinamide | C₈H₈FN₂O₂ | F (2), OCH₃ (6) | Amide (-CONH₂) | Antimicrobial (potential), enzyme inhibition |

| 2-Fluoro-6-methoxynicotinic acid | C₇H₆FNO₃ | F (2), OCH₃ (6) | Carboxylic acid | Anticancer, anti-inflammatory |

| Ethyl 2-fluoro-6-methoxyisonicotinate | C₉H₁₀FNO₃ | F (2), OCH₃ (6) | Ester (-COOEt) | Synthetic intermediate, material science |

| 6-Amino-2-fluoronicotinamide | C₆H₆FN₃O | F (2), NH₂ (6) | Amide (-CONH₂) | Enzyme inhibition (e.g., NAD metabolism) |

| 2,6-Dimethoxyisonicotinic acid | C₈H₉NO₄ | OCH₃ (2), OCH₃ (6) | Carboxylic acid | Increased lipophilicity, varied reactivity |

Impact of Functional Groups

- Amide vs. Carboxylic Acid/Ester :

The amide group in 2-Fluoro-6-methoxyisonicotinamide confers greater metabolic stability compared to carboxylic acid or ester derivatives (e.g., 2-Fluoro-6-methoxynicotinic acid and Ethyl 2-fluoro-6-methoxyisonicotinate). While esters are prone to hydrolysis, amides resist enzymatic degradation, making them more suitable for drug candidates . - Fluorine vs. Other Halogens: Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets (e.g., enzymes) compared to bulkier substituents like chlorine. For example, 6-Amino-2-fluoronicotinamide exhibits stronger enzyme inhibition than its chloro-substituted counterpart (6-Amino-2-chloronicotinamide) .

Substituent Positioning and Bioactivity

- Methoxy at Position 6: The methoxy group’s electron-donating effects stabilize the pyridine ring and influence regioselectivity in reactions. In 2,6-Dimethoxyisonicotinic acid, dual methoxy substitutions increase lipophilicity but reduce hydrogen-bonding capacity compared to mono-substituted analogs .

- Amino vs. Methoxy: Replacing the methoxy group with an amino group (as in 6-Amino-2-fluoronicotinamide) shifts biological activity toward nucleotide metabolism pathways, highlighting the critical role of substituent chemistry in target specificity .

Research Findings and Mechanistic Insights

- Enzyme Interactions :

Fluorine at position 2 in 2-Fluoro-6-methoxyisonicotinamide facilitates halogen bonding with catalytic residues in enzymes like dihydrofolate reductase (DHFR), a target in anticancer therapy . - Solubility and Bioavailability : The amide group improves aqueous solubility compared to ester derivatives, as evidenced by the logP values: 2-Fluoro-6-methoxyisonicotinamide (logP = 1.2) vs. Ethyl 2-fluoro-6-methoxyisonicotinate (logP = 2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。